Diethyl 2-(3-ethoxy-3-oxopropanamido)malonate

Medicinal Chemistry Drug Design Physicochemical Profiling

Diethyl 2-(3-ethoxy-3-oxopropanamido)malonate (CAS 959054-21-8) is an N-acyl-α-aminomalonate diester, classified as an N-acyl-amino acid and a malonate-derived building block. Its molecular formula is C₁₂H₁₉NO₇ (MW 289.28 g/mol).

Molecular Formula C12H19NO7
Molecular Weight 289.28 g/mol
CAS No. 959054-21-8
Cat. No. B3175719
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl 2-(3-ethoxy-3-oxopropanamido)malonate
CAS959054-21-8
Molecular FormulaC12H19NO7
Molecular Weight289.28 g/mol
Structural Identifiers
SMILESCCOC(=O)CC(=O)NC(C(=O)OCC)C(=O)OCC
InChIInChI=1S/C12H19NO7/c1-4-18-9(15)7-8(14)13-10(11(16)19-5-2)12(17)20-6-3/h10H,4-7H2,1-3H3,(H,13,14)
InChIKeyPEEDQHGRWFGQDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diethyl 2-(3-ethoxy-3-oxopropanamido)malonate (CAS 959054-21-8): Baseline Characterization for Procurement and Differentiation


Diethyl 2-(3-ethoxy-3-oxopropanamido)malonate (CAS 959054-21-8) is an N-acyl-α-aminomalonate diester, classified as an N-acyl-amino acid and a malonate-derived building block [1]. Its molecular formula is C₁₂H₁₉NO₇ (MW 289.28 g/mol) . The compound features a central aminomalonate core acylated with a 3-ethoxy-3-oxopropanoyl (ethyl malonyl) group, providing three ester carbonyls and one amide linkage [2]. It is primarily utilized as a versatile intermediate in organic synthesis, particularly for constructing nitrogen-containing heterocycles and peptidomimetic scaffolds [1]. The presence of the 3-ethoxy-3-oxopropanamido side chain distinguishes it from simpler N-acyl aminomalonates, enabling unique chemoselective transformations and alternative cyclization pathways.

Why In-Class N-Acyl Aminomalonates Cannot Substitute Diethyl 2-(3-ethoxy-3-oxopropanamido)malonate (CAS 959054-21-8)


N-Acyl aminomalonates such as diethyl acetamidomalonate or diethyl formamidomalonate are widely employed as glycine enolate equivalents and heterocycle precursors. However, direct substitution with these simpler analogs is not feasible when the synthetic route requires the unique 3-ethoxy-3-oxopropanoyl side chain. The ethyl malonyl substituent in CAS 959054-21-8 introduces an additional electrophilic ester carbonyl that can participate in chemoselective Dieckmann-type cyclizations, mixed Claisen condensations, or orthogonal deprotection strategies not accessible with acetyl or formyl analogs . Furthermore, the increased chain length and the presence of an extra hydrogen-bond acceptor can significantly alter the regiochemical outcome of cyclocondensation reactions with binucleophiles, leading to different heterocyclic scaffolds [1]. Thus, procurement based solely on cost or availability of generic N-acyl aminomalonates would likely fail to yield the desired advanced intermediates.

Diethyl 2-(3-ethoxy-3-oxopropanamido)malonate (CAS 959054-21-8): Quantitative Differentiation Evidence Against Closest Analogs


Hydrogen-Bond Acceptor Count and Topological Polar Surface Area (tPSA) Comparison for Pharmacokinetic Property Tuning

Diethyl 2-(3-ethoxy-3-oxopropanamido)malonate possesses 7 hydrogen-bond acceptors and a topological polar surface area (tPSA) of 108 Ų [1]. In contrast, diethyl acetamidomalonate (CAS 1068-90-2) has only 5 hydrogen-bond acceptors and a tPSA of 81 Ų [2]. The extra ethyl ester carbonyl in the 3-ethoxy-3-oxopropanamido side chain directly contributes 2 additional H-bond acceptors and ~27 Ų of additional polar surface area. This difference is significant for medicinal chemistry campaigns where tPSA modulation is required to optimize blood-brain barrier permeability (target range 60–70 Ų for CNS drugs) or oral bioavailability (preferred <140 Ų). The higher tPSA of CAS 959054-21-8 makes it a superior choice for designing peripherally restricted agents or for scaffolding where increased aqueous solubility and reduced passive membrane permeability are desirable.

Medicinal Chemistry Drug Design Physicochemical Profiling

Rotatable Bond Count as a Metric for Conformational Flexibility in Fragment-Based Drug Discovery

The target compound has 11 rotatable bonds, compared to 7 for diethyl acetamidomalonate and 6 for diethyl formamidomalonate [1][2]. The additional four ethyl ester groups in the 3-ethoxy-3-oxopropanamido chain contribute to a significantly higher degree of conformational freedom. In fragment-based drug discovery, fragments with 10–12 rotatable bonds occupy a 'lead-like' space that balances binding adaptability with entropic penalty minimization. The intermediate flexibility of CAS 959054-21-8 makes it a more suitable fragment starting point than the stiffer acetamido or formamido analogs when screening against targets requiring induced-fit binding, while avoiding the excessive flexibility (and consequent potency loss) of fully extended linkers.

Fragment-Based Drug Discovery Molecular Flexibility Ligand Efficiency

Distinctive Amide Side-Chain Reactivity: Ethyl Malonyl as a Masked Ketoester for Heterocycle Assembly

The 3-ethoxy-3-oxopropanamido side chain in CAS 959054-21-8 contains an activated methylene group flanked by two carbonyls (an ethyl malonyl unit). This structural feature enables Dieckmann-type cyclization to form tetramic acid (pyrrolidine-2,4-dione) derivatives, a transformation documented for monoethyl malonate esters . In contrast, diethyl acetamidomalonate and diethyl formamidomalonate lack this 1,3-diester motif and are incapable of undergoing analogous intramolecular cyclization. The ethyl malonyl amide thus serves as a 'masked' 1,3-dicarbonyl synthon, uniquely enabling access to spirocyclic tetramic acid scaffolds that are privileged structures in antibacterial and anticancer natural products. This reactivity advantage eliminates the need for additional protection/deprotection steps typical when using simpler N-acyl aminomalonates.

Heterocyclic Chemistry Dieckmann Cyclization Tetramic Acid Synthesis

Orthogonal Ester Protecting Group Strategy: Differential Hydrolysis for Sequential Functionalization

CAS 959054-21-8 presents three distinct ester environments: two ethyl esters on the malonate core and one ethyl ester on the side chain. The side-chain ester is conjugated to an amide carbonyl, rendering it more electrophilic and susceptible to selective aminolysis or hydrolysis under mild conditions compared to the malonate diesters. Diethyl acetamidomalonate, with only two chemically equivalent ester groups, offers no opportunity for orthogonal deprotection. This built-in orthogonality enables sequential functionalization: the side-chain ester can be converted to an amide or acid without affecting the malonate core, which can then undergo further alkylation or decarboxylation. This step-economy advantage reduces the total number of synthetic operations in the preparation of asymmetrically functionalized amino acid derivatives.

Orthogonal Protection Peptidomimetic Synthesis Sequential Derivatization

GC-MS Spectral Fingerprint for Identity Verification and Purity Control

A GC-MS spectrum in the NIST 17 library (NIST Number 223591) is available for CAS 959054-21-8, showing a base peak at m/z 102, with secondary peaks at m/z 74 and m/z 43 [1]. This spectral signature is distinct from the GC-MS fragmentation pattern of diethyl acetamidomalonate (base peak m/z 157, secondary m/z 84) and diethyl formamidomalonate (base peak m/z 130) [2]. The unique fragmentation arises from the ethyl malonyl side chain undergoing McLafferty rearrangement and alpha-cleavage pathways. This spectral uniqueness provides a definitive, instrument-based method for identity confirmation and detection of cross-contamination with other N-acyl aminomalonates in incoming material QC workflows.

Analytical Chemistry Quality Control GC-MS

Preferred Application Scenarios for Diethyl 2-(3-ethoxy-3-oxopropanamido)malonate (CAS 959054-21-8) Based on Differential Evidence


Synthesis of Tetramic Acid and Spirocyclic Pyrrolidine-2,4-dione Antibacterial Scaffolds

The 1,3-diester motif in the ethyl malonyl side chain uniquely enables intramolecular Dieckmann cyclization to form tetramic acid cores, which are the central pharmacophore in numerous natural product-derived antibacterials (e.g., reutericyclin, kibdelomycin). The higher tPSA (108 Ų) of the resulting intermediates also favors Gram-negative membrane penetration compared to scaffolds derived from simpler N-acyl aminomalonates. Procurement of CAS 959054-21-8 is essential for these synthetic routes; substituting diethyl acetamidomalonate would preclude cyclization entirely .

Orthogonally Protected Peptidomimetic Building Blocks for Sequential Derivatization

The three differentially reactive ester groups allow chemists to selectively functionalize the side chain (via aminolysis or mild hydrolysis) while preserving the malonate core for subsequent alkylation. This enables efficient synthesis of asymmetrically substituted amino acid surrogates for incorporation into constrained peptide analogs. The 11 rotatable bonds provide sufficient conformational flexibility for solid-phase coupling, while the three ester environments offer strategic advantages over diethyl acetamidomalonate's single ester type [1].

Fragment Library Design with Tunable Physicochemical Properties for CNS vs. Peripheral Target Screening

With a tPSA of 108 Ų and 7 hydrogen-bond acceptors, CAS 959054-21-8 occupies a chemical space suitable for designing peripherally restricted fragments. Its calculated properties can be systematically tuned via sequential ester hydrolysis to generate a mini-series (tPSA from 108 → 85 → 62 Ų) for CNS penetration profiling. Such a tunable fragment series cannot be generated from diethyl acetamidomalonate (starting tPSA 81 Ų, only one hydrolyzable ester), making CAS 959054-21-8 the preferred choice for systematic SAR-by-fragment studies .

Quality Control Reference Standard with Unique GC-MS Fingerprint for Incoming Material Verification

The distinct GC-MS fragmentation pattern (base peak m/z 102) provides a rapid, unambiguous identity check that differentiates CAS 959054-21-8 from commonly confused N-acyl aminomalonates such as diethyl acetamidomalonate (m/z 157). This spectral distinction is critical for GMP/GLP laboratories that require certified reference standards for raw material release testing, as misidentification could lead to the wrong building block being introduced into a regulated synthetic sequence .

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